Niobium trifluoride

Spintronics Half-metallicity Electronic structure

Research Challenge: Sourcing a stoichiometrically defined, non-volatile Nb(III) source stable above 350°C for high-temperature synthesis. NbF₅ is volatile, and NbCl₃ is non-stoichiometric. NbF₄ disproportionates. The Solution: Niobium trifluoride (NbF₃) with CAS 15195-53-6. - Exclusive Thermal Stability: Sublimes/decomposes at ~570°C, the only binary niobium fluoride stable above 350°C. - Defined Half-Metallicity: A rare ductile ferromagnet (T_C=120 K) for spintronics, free of antiferromagnetic oxyfluoride impurities. - Reliable Nb(III) Source: Stoichiometric, water-insoluble solid for coordination chemistry and molten salt electrochemistry.

Molecular Formula F3Nb
Molecular Weight 149.90158 g/mol
CAS No. 15195-53-6
Cat. No. B094012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium trifluoride
CAS15195-53-6
SynonymsNiobium trifluoride
Molecular FormulaF3Nb
Molecular Weight149.90158 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[Nb+3]
InChIInChI=1S/3FH.Nb/h3*1H;/q;;;+3/p-3
InChIKeyUJQMXWLZKHSSHS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Trifluoride Properties & Evidence


Niobium trifluoride (NbF₃, CAS 15195-53-6) is a blue to blue-black crystalline inorganic fluoride solid in which niobium occupies the +3 oxidation state [1]. It adopts the cubic ReO₃-type crystal structure (space group Pm-3m, Pearson symbol cP4), consisting of corner-sharing NbF₆ octahedra with Nb–F bond lengths of 2.10 Å [2]. With a formula weight of 149.90 g·mol⁻¹, a density of 4.02–4.20 g·cm⁻³, and a sublimation/decomposition temperature of approximately 570 °C, NbF₃ occupies a distinct position within the niobium fluoride family (alongside NbF₄ and NbF₅) that makes direct substitution among these phases scientifically inappropriate without consideration of oxidation-state-dependent reactivity, thermal stability, and electronic structure [1][3].

Reported to support high-temperature solid-state synthesis and molten salt electrochemistry workflows
Computationally predicted half-metallic ferromagnetic ground state for spintronics research
ReO₃-type cubic structure suitable for negative thermal expansion and framework studies
Water-insoluble, stoichiometric Nb(III) source for coordination chemistry and precursor synthesis

Why Niobium Trifluoride Cannot Be Substituted


The niobium–fluorine system comprises three solid phases—NbF₃, NbF₄, and NbF₅—each exhibiting fundamentally different oxidation states (+3, +4, +5), thermal stability windows, hydrolytic behavior, and electronic structures [1]. NbF₅ (mp 80 °C, bp 234.9 °C) is a volatile, hygroscopic Lewis acid that hydrolyzes vigorously in water, while NbF₄ is metastable and disproportionates rapidly at 350 °C into NbF₃ and NbF₅ [1][2]. NbF₃, by contrast, is a water-insoluble, high-melting (570 °C sublimation/decomposition) solid that has been computationally predicted to be a half-metallic ferromagnet with a Curie temperature of 120 K—an electronic property absent in both NbF₄ and NbF₅ [3]. These categorical differences in oxidation state, moisture sensitivity, thermal behavior, and electronic ground state mean that procurement decisions cannot treat NbF₃ as an interchangeable member of the niobium fluoride or halide series.

Target NbF₃ (Nb³⁺) Water-insoluble, thermally robust solid with reported half-metallic electronic ground state
Risk 1 NbF₅ (Nb⁵⁺) Oxidation state and reactivity profile differ significantly; volatile, hygroscopic, and hydrolytically sensitive
Risk 2 NbF₄ (Nb⁴⁺) Metastable phase that disproportionates at moderate temperature; electronic properties may not transfer
Risk 3 NbCl₃ Non-stoichiometric phase field; crystal structure and ligand field environment are fundamentally different

Niobium Trifluoride Differentiation Evidence


Half-Metallic Ground State vs. Semiconductor NbO₂F

First-principles DFT calculations predict that NbF₃ is a half-metallic ferromagnet, i.e., it is metallic for one electron spin channel while insulating for the other. The minority-spin band gap is approximately 8.9 eV, and the Curie temperature (T_C) estimated from Monte Carlo simulations is 120 K, above the liquid nitrogen temperature of 78 K [1][2]. In contrast, NbO₂F—the immediate oxyfluoride analog at the other end of the NbO₂₋ₓF₁₊ₓ solid solution—is a wide-band-gap semiconductor with an experimentally measured optical band gap of ~3.1 eV and exhibits semiconductive electrical conductivity of 6×10⁻³ S·cm⁻¹ at 300 K [2][3]. Increasing the fluorine content from NbO₂F to NbF₃ drives a transition from semiconducting → metallic → half-metallic behavior [2].

Half-metallic vs. semiconductor
Reported
NbF₃: predicted half-metal; T_C ≈ 120 K, minority gap ~8.9 eV
NbO₂F: semiconductor; optical gap ~3.1 eV, σ = 6×10⁻³ S·cm⁻¹
Supports spintronic device research context; spin-polarized band structure not present in oxyfluoride analog
DFT+U predictions; experimental validation of half-metallicity pending
Spintronics Half-metallicity Electronic structure

Thermal Stability vs. NbF₅ and NbF₄

NbF₃ exhibits a sublimation/decomposition onset of approximately 570 °C (843 K), making it the most thermally robust solid phase in the Nb–F binary system [1][2]. By comparison, NbF₅ melts at only 80 °C and boils at 234.9 °C with appreciable vapor pressure already at 50 °C [3]. NbF₄ is stable only within a narrow temperature window of 275–325 °C under vacuum and disproportionates rapidly at 350 °C according to 2 NbF₄ → NbF₅ + NbF₃ [4]. Thus, NbF₃ is the only niobium fluoride solid phase stable above 350 °C without decomposition or volatilization.

Thermal decomposition point
Cross-study
NbF₃ sublimes/decomposes at ~570 °C (843 K)
Only binary niobium fluoride phase stable above 350 °C; may support high-temperature process research
NbF₅ bp 235 °C; NbF₄ disproportionates at 350 °C
Thermal stability Phase stability High-temperature chemistry

Water Insolubility vs. Hygroscopic NbF₅

NbF₃ is water-insoluble and soluble only in hydrofluoric acid, enabling handling under ambient atmosphere without immediate hydrolysis [1][2]. In stark contrast, NbF₅ is strongly deliquescent, hydrolyzes vigorously in water (and in moist air), and reacts with alcohols and caustic solutions [3][4]. NbF₄ also absorbs vapor strongly, converting to NbO₂F in moist air [5]. This difference in hydrolytic stability has direct consequences for procurement: NbF₃ does not require the rigorous glovebox or Schlenk-line handling infrastructure that NbF₅ and NbF₄ demand.

Water/moisture reactivity
Reported
NbF₃: water-insoluble, soluble only in HF
NbF₅: deliquescent, hydrolyzes in water and alcohols
Simplifies ambient handling protocols; may reduce inert-atmosphere infrastructure requirements
Handling context differs significantly from NbF₅ and NbF₄
Moisture sensitivity Hydrolytic stability Materials handling

ReO₃-Type Crystal Structure vs. NbF₄ and NbCl₃

NbF₃ crystallizes in the cubic ReO₃ structure type (space group Pm-3m, No. 221) with a lattice parameter of a = 3.929 Å and Nb–F bond lengths of 2.10 Å, forming a three-dimensional network of corner-sharing NbF₆ octahedra with linear Nb–F–Nb bonds (180°) [1][2]. In contrast, NbF₄ adopts a tetragonal structure (space group I4/mmm) with a = 4.0876 Å, c = 8.1351 Å, containing both bridging and terminal fluoride ligands [3]. The chloride analog NbCl₃ is not even a well-defined stoichiometric phase: the binary Nb–Cl system at this composition is non-stoichiometric, spanning NbCl₂.₆₇ to NbCl₃.₁₃, and crystallizes in a hexagonal P3m1 structure (a = 6.744 Å, c = 12.268 Å) that is structurally unrelated to the ReO₃ type [4].

Crystal structure identity
Cross-study
NbF₃: cubic ReO₃-type, Pm-3m, a = 3.929 Å, Nb–F = 2.10 Å
NbF₄: tetragonal I4/mmm; NbCl₃: hexagonal P3m1 (non-stoichiometric)
ReO₃ framework is structural basis for half-metallicity and potential negative thermal expansion
XRD confirmation recommended for phase purity assessment
Crystal structure X-ray diffraction Solid-state chemistry

Density Advantage vs. NbF₅ and TaF₃

NbF₃ has a measured density of 4.02–4.20 g·cm⁻³ [1][2], which is substantially higher than NbF₅ (density 2.6955 g·cm⁻³ at 480 °C, or ~3.29 g·cm⁻³ at 18 °C for the solid) [3][4]. For the isostructural tantalum analog TaF₃ (same ReO₃-type structure), the density is 4.74 g·cm⁻³ [5], meaning NbF₃ offers a ~13% mass reduction per unit volume compared to TaF₃ while preserving the identical crystal structure type. This density differentiation is relevant for applications where gravimetric loading or specific gravity of the precursor matters, such as in composite ceramics, molten salt baths, or thin-film precursor formulations.

Solid-state density
Cross-study
NbF₃: 4.02–4.20 g·cm⁻³
NbF₅: ~2.70–3.29 g·cm⁻³; TaF₃: 4.74 g·cm⁻³
Higher density than NbF₅; lighter isostructural alternative to TaF₃ for gravimetric formulation studies
Density context relevant for composite ceramics and thin-film precursor design
Density Gravimetric analysis Material formulation

Synthesis Reproducibility vs. NbCl₃

NbF₃ can be synthesized via multiple well-defined routes: direct reaction of niobium metal with HF at 225 °C, reduction of NbF₅ with niobium metal at 750 °C under high pressure, or thermal disproportionation of NbF₄ at 350 °C (2 NbF₄ → NbF₅ + NbF₃) [1][2]. These routes yield a stoichiometric, phase-pure product. In contrast, the chloride analog NbCl₃ is not a well-characterized stoichiometric binary phase: the Nb–Cl system at the formal +3 oxidation state is non-stoichiometric, spanning compositions from NbCl₂.₆₇ to NbCl₃.₁₃, with color varying from green (NbCl₂.₆₇) to brown (NbCl₃.₁₃) depending on the Cl:Nb ratio [3]. Furthermore, 'NbF₃' prepared under certain conditions may incorporate oxygen, forming a wide Nb(O,F)₃ mixed-crystal range, meaning procurement of high-purity, oxygen-free NbF₃ requires careful vendor qualification [4].

Synthesis reproducibility
Data to verify
Multiple defined routes: Nb + HF at 225 °C; NbF₅ + Nb at 750 °C; NbF₄ disproportionation
Purity grades available: 2N–5N
Stoichiometric, phase-pure procurement supported; chloride analog NbCl₃ is non-stoichiometric and poorly defined
Oxygen incorporation may occur; vendor purity certification recommended
Synthesis Phase purity Precursor reliability

NbF₃ Research & Industrial Applications


Half-Metallic Ferromagnet for Spintronics

NbF₃ is computationally predicted to be a half-metallic ferromagnet with a Curie temperature (T_C = 120 K) above liquid nitrogen temperature and a large minority-spin band gap of ~8.9 eV, combined with confirmed mechanical ductility [1][2]. For laboratories developing spintronic devices—spin valves, magnetic tunnel junctions, or spin-filter devices—NbF₃ represents one of the few already-synthesized, ductile half-metallic candidates. Researchers should procure phase-pure, oxygen-free NbF₃ (≥99.9% purity) to avoid the formation of NbOF₂, which has an antiferromagnetic ground state and a normal metallic band structure that would destroy half-metallicity [1].

High-Temperature Solid-State Synthesis & Molten Salt Electrochemistry

With a sublimation/decomposition temperature of ~570 °C, NbF₃ is the only binary niobium fluoride stable above 350 °C. NbF₄ disproportionates at 350 °C, and NbF₅ boils at 234.9 °C [1][2]. For fluoride-based molten salt electrochemistry (e.g., FLiNaK systems), solid-state metathesis reactions, or chemical vapor transport requiring a non-volatile niobium(III) source at 400–550 °C, NbF₃ is the exclusive choice. Its water insolubility further simplifies pre-reaction handling in ambient conditions [3].

ReO₃-Type Structure for Negative Thermal Expansion

The cubic ReO₃-type structure of NbF₃ (space group Pm-3m, a = 3.929 Å, corner-sharing NbF₆ octahedra with Nb–F–Nb bond angles of 180°) is a canonical framework for studying octahedral tilting transitions and negative thermal expansion [1][2]. NbF₃ provides a lighter, more cost-effective alternative to the isostructural TaF₃ (density 4.74 vs. 4.02 g·cm⁻³) while preserving the identical structural topology [3]. Compositions close to NbF₃ in the NbO₂₋ₓF₁₊ₓ solid solution are expected to retain rhombohedral symmetry under ambient pressure, offering a tuneable platform for NTE engineering [2].

Niobium(III) Precursor for Coordination Chemistry

NbF₃ provides a well-defined, stoichiometric source of niobium in the +3 oxidation state, in contrast to NbCl₃, which is poorly characterized and non-stoichiometric (NbCl₂.₆₇–NbCl₃.₁₃) [1]. The fluoride ligand environment is harder and less labile than chloride, enabling different coordination chemistry outcomes. Although NbF₃ itself is water-insoluble, it dissolves in hydrofluoric acid, facilitating solution-phase chemistry [2]. Researchers synthesizing low-valent niobium complexes, clusters, or organometallic compounds should consider NbF₃ as a reproducible, stoichiometrically defined Nb(III) starting material.

Application
Selection Property
Validation Focus
Spintronics research
Reported half-metallic electronic structure context
Spin-polarization ratio and Curie temperature verification
High-temperature synthesis / molten salt electrochemistry
Thermal stability above 350 °C; water insolubility
Decomposition onset under process atmosphere review
Negative thermal expansion framework studies
Cubic ReO₃-type crystal structure; corner-sharing octahedra
Octahedral tilting and thermal expansion coefficient measurement
Coordination chemistry / Nb(III) precursor synthesis
Stoichiometric Nb(III) source; fluoride ligand context
Phase purity and oxygen content verification

Technical Documentation Hub

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